Azido-PEG8-NHS ester is a specialized chemical compound characterized by an azide group and an N-hydroxysuccinimide (NHS) ester. With a molecular formula of C23H40N4O12 and a molecular weight of approximately 564.6 g/mol, this compound is designed to enhance solubility in aqueous environments due to its polyethylene glycol (PEG) backbone. The azide group facilitates "Click Chemistry," allowing for selective reactions with alkyne-containing molecules, while the NHS ester enables efficient labeling of primary amines in biomolecules such as proteins and oligonucleotides .
Azido-PEG8-NHS ester primarily participates in two significant types of reactions:
Azido-PEG8-NHS ester is recognized for its utility in biological applications, particularly in drug delivery and imaging. Its ability to facilitate site-specific labeling and bioconjugation allows researchers to create targeted therapies and diagnostic agents. The PEG spacer enhances the solubility and biocompatibility of the conjugates formed, which is crucial for therapeutic efficacy and reduced immunogenicity .
The synthesis of Azido-PEG8-NHS ester typically involves the following steps:
Azido-PEG8-NHS ester has diverse applications in various fields:
Several compounds share structural similarities with Azido-PEG8-NHS ester, each possessing unique properties:
Compound Name | Functional Groups | Unique Features |
---|---|---|
Azido-PEG8-Amine | Azide, Amine | Offers dual reactivity with both azides and amines |
Methoxy-PEG | Methoxy | Enhances solubility but lacks reactive groups |
Maleimide-PEG | Maleimide | Reacts specifically with thiols |
Carboxylic Acid-PEG | Carboxylic Acid | Useful for coupling via EDC chemistry |
Biotin-PEG | Biotin | Enables affinity purification via streptavidin |
Azido-PEG8-NHS ester stands out due to its combination of azide and NHS functionalities, enabling versatile applications in bioconjugation while maintaining enhanced solubility through its PEG backbone .